molecular formula C11H14ClFN2 B13322205 Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B13322205
M. Wt: 228.69 g/mol
InChI Key: LTLMCCREECKIAJ-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chloro-3-fluorophenyl Group: This step may involve nucleophilic substitution reactions using 4-chloro-3-fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions could target the aromatic ring or the pyrrolidine ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dehalogenated products.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with receptors or enzymes, modulating their activity. The presence of the 4-chloro-3-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-methylpyrrolidin-3-amine
  • 4-(3-fluorophenyl)-1-methylpyrrolidin-3-amine

Uniqueness

Rel-(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to the specific combination of substituents on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

(3R,4S)-4-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3/t8-,11+/m1/s1

InChI Key

LTLMCCREECKIAJ-KCJUWKMLSA-N

Isomeric SMILES

CN1C[C@@H]([C@H](C1)N)C2=CC(=C(C=C2)Cl)F

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.